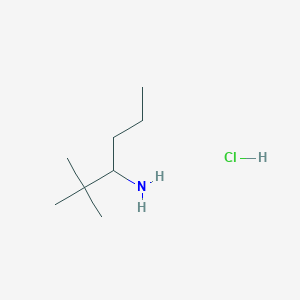

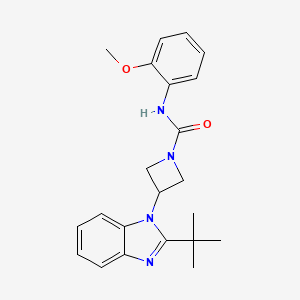

![molecular formula C21H18BrFN2O3S B2838804 4-[(4-Bromophenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline CAS No. 1111050-76-0](/img/structure/B2838804.png)

4-[(4-Bromophenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(4-Bromophenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology. This compound is a quinoline derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied. In

科学的研究の応用

Precursor to Biologically Active Substitutes

- Synthesis of Biologically Active Quinolines: Compounds structurally related to quinoline are often synthesized as precursors to biologically active molecules. For instance, derivatives of N-phenylmethane sulfonamide, with slight geometric variations, have been studied for their potential in generating substituted quinolines, which are of interest due to their biological activities (Zia-ur-Rehman et al., 2008).

Anticancer Activities

- Development of Anticancer Agents: Quinoline derivatives are explored for anticancer properties. A study involving the design and synthesis of 4-aminoquinoline sulfonyl analogs targeted breast tumor cell lines, identifying compounds with potential anticancer activities (Solomon, Pundir, Lee, 2019).

Antibacterial Activities

- Synthesis of Tetracyclic Quinolone Antibacterials: New tetracyclic quinolone antibacterials have been synthesized, showing potent activity against both Gram-positive and Gram-negative bacteria, highlighting the antibacterial potential of quinoline derivatives (Taguchi et al., 1992).

Fluorescence and Quantum Chemical Investigations

- Fluorescence Properties of Quinoline Derivatives: Multi-substituted quinoline derivatives exhibit pH-dependent fluorescence, which can be enhanced by the presence of specific ions. This property makes them suitable for applications in fluorescence studies and materials science (Le et al., 2020).

Synthesis Methodologies

- Efficient Synthesis Techniques: Research into solvent-free synthesis methods for quinolines, such as the (bromodimethyl)sulfonium bromide catalyzed Friedlander synthesis, demonstrates the ongoing development of efficient and environmentally friendly synthesis strategies for complex molecules (Venkatesham, Manjula, Rao, 2012).

Antimicrobial and Antimalarial Agents

- Design of Antimicrobial and Antimalarial Agents: Novel quinoline-based triazoles have been synthesized, showing significant antimicrobial and antimalarial activities, which underlines the potential of quinoline derivatives in developing new therapeutic agents (Parthasaradhi et al., 2015).

特性

IUPAC Name |

[4-(4-bromophenyl)sulfonyl-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrFN2O3S/c22-14-4-7-16(8-5-14)29(27,28)20-17-12-15(23)6-9-19(17)24-13-18(20)21(26)25-10-2-1-3-11-25/h4-9,12-13H,1-3,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLWAIJKFYLBFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Bromophenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

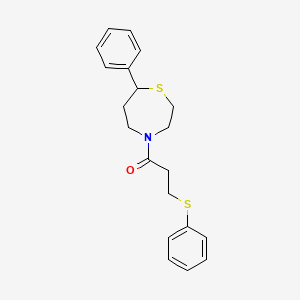

![1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2838725.png)

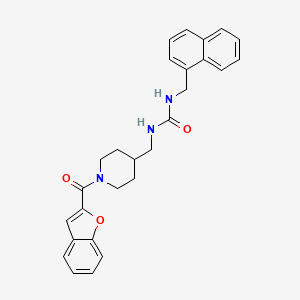

![methyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride](/img/structure/B2838728.png)

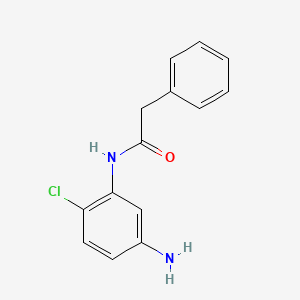

![1-(4-Methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]urea](/img/structure/B2838731.png)

![tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2838733.png)

![6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2838735.png)

![Methyl 4-(2-chlorophenyl)-6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2838744.png)